molecular formula C24H17N3O3 B253052 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

Numéro de catalogue B253052
Poids moléculaire: 395.4 g/mol
Clé InChI: MCWXGTWNXYGPTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide, also known as ML297, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a selective activator of the G protein-coupled receptor GPR139, which is primarily expressed in the brain.

Mécanisme D'action

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide activates the GPR139 receptor, which is coupled to the Gαi/o family of G proteins. Activation of GPR139 leads to inhibition of cAMP production and activation of ERK1/2 signaling. The downstream effects of GPR139 activation are not fully understood, but it has been suggested that it may modulate neurotransmitter release and neuronal excitability.
Biochemical and physiological effects:
3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide activates GPR139 in a concentration-dependent manner, with an EC50 of approximately 0.6 μM. In vivo studies have shown that 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide can penetrate the blood-brain barrier and activate GPR139 in the brain. 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to increase wakefulness and reduce REM sleep in rats, suggesting that it may have potential as a wakefulness-promoting agent.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide is that it is a highly selective activator of the GPR139 receptor, with no significant activity at other G protein-coupled receptors. This makes it a valuable tool for studying the physiological and pharmacological effects of GPR139 activation. One limitation of 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide is that it has relatively low potency compared to other G protein-coupled receptor agonists, which may limit its usefulness in some experimental settings.

Orientations Futures

There are a number of potential future directions for research on 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide. One area of interest is its potential as a therapeutic agent for psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Another area of interest is its potential as a wakefulness-promoting agent, which could have applications in the treatment of sleep disorders and other conditions that affect wakefulness. Further studies are also needed to fully understand the downstream effects of GPR139 activation and to identify potential side effects of 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide.

Méthodes De Synthèse

The synthesis method for 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide was first described in a patent application by Merck & Co. The method involves the reaction of 2-naphthoic acid with 2-bromo-3-methoxy-N-(3-bromophenyl)benzamide in the presence of a palladium catalyst to form the naphthalene-2-carboxamide core. This intermediate is then reacted with 2-aminooxazole in the presence of a base to form the oxazolo[4,5-b]pyridine ring system. The final product is obtained by treating the oxazolo[4,5-b]pyridine intermediate with 3-bromophenylboronic acid in the presence of a palladium catalyst.

Applications De Recherche Scientifique

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been studied extensively for its potential as a therapeutic agent. It is a selective activator of the GPR139 receptor, which is primarily expressed in the brain. GPR139 has been implicated in a variety of physiological processes, including regulation of mood, appetite, and sleep. 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to activate GPR139 in vitro and in vivo, suggesting that it may have therapeutic potential for the treatment of psychiatric and neurological disorders.

Propriétés

Nom du produit

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

Formule moléculaire

C24H17N3O3

Poids moléculaire

395.4 g/mol

Nom IUPAC

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C24H17N3O3/c1-29-21-14-16-7-3-2-6-15(16)13-19(21)23(28)26-18-9-4-8-17(12-18)24-27-22-20(30-24)10-5-11-25-22/h2-14H,1H3,(H,26,28)

Clé InChI

MCWXGTWNXYGPTR-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

SMILES canonique

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.